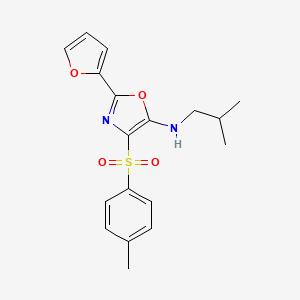

2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine

Description

2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine is a sulfonamide-containing oxazole derivative. Its structure features:

- A 1,3-oxazole core substituted at position 2 with a furan-2-yl group, enhancing aromatic π-π interactions.

- An N-(2-methylpropyl)amine at position 5, providing moderate lipophilicity and steric bulk.

This compound’s design leverages sulfonamide pharmacophores, commonly associated with biological activity in enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial agents .

Properties

IUPAC Name |

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-12(2)11-19-17-18(20-16(24-17)15-5-4-10-23-15)25(21,22)14-8-6-13(3)7-9-14/h4-10,12,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQPVBRCIIUHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan ring: This step involves the coupling of a furan derivative with the oxazole ring, often using palladium-catalyzed cross-coupling reactions.

N-alkylation: The final step involves the alkylation of the nitrogen atom with an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxazole ring can be reduced to form oxazolidines.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Oxazolidines and other reduced derivatives.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs include modifications to the heterocyclic core , sulfonyl substituents , and amine side chains , which influence physicochemical properties and biological activity.

Structural and Functional Group Variations

Table 1: Comparative Analysis of Key Compounds

Impact of Structural Modifications

Core Heterocycle

- Oxazole vs. Thiazole : The thiazole derivative () replaces oxygen with sulfur, increasing electronegativity and polarizability. This may enhance interactions with cysteine residues in enzyme active sites but reduce metabolic stability .

- Furan Substitution : The target’s furan-2-yl group () introduces a planar aromatic system for π-stacking, whereas chlorophenyl substituents () add steric bulk and electron-withdrawing effects .

Sulfonyl Substituents

- 4-Methylbenzenesulfonyl (target): Moderately electron-donating, promoting stability and membrane permeability.

- Dual Sulfonyl Groups (): Introduce steric hindrance, possibly reducing binding affinity but increasing thermal stability .

Amine Side Chain

Research Findings and Implications

- Synthetic Routes: Analog synthesis (e.g., ) typically involves condensation of sulfonyl chlorides with aminophenyl heterocycles. The target compound likely follows similar steps with tailored reagents .

- Crystallography : SHELX software () is critical for resolving crystal structures, confirming stereochemistry, and analyzing intermolecular interactions .

Biological Activity

The compound 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine

- Molecular Formula : C15H18N2O3S

- Molecular Weight : 306.38 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing furan and benzenesulfonamide moieties. For instance, derivatives similar to the target compound have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with a benzenesulfonamide fragment demonstrated low minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting a promising application in treating resistant bacterial infections .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is sought after in cosmetic applications and for treating hyperpigmentation. Studies on related furan derivatives have shown potent inhibition of tyrosinase activity. For example, certain furan-chalcone derivatives demonstrated IC50 values significantly lower than standard inhibitors like kojic acid . The mechanism often involves binding to the enzyme's active sites, thereby preventing substrate conversion.

Cytotoxicity and Cancer Research

The cytotoxic effects of similar compounds have been evaluated against various cancer cell lines, including cervical, colon, and breast cancer cells. Notably, some derivatives showed selective toxicity towards cancer cells while sparing normal keratinocytes, indicating potential for targeted cancer therapies .

The biological activity of 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-oxazol-5-amine may be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways relevant to microbial growth and pigmentation.

- Molecular Interactions : Molecular docking studies suggest that the compound can effectively bind to active sites on target enzymes, altering their function .

- Cellular Uptake : The lipophilicity imparted by the furan and sulfonamide groups may enhance cellular uptake, facilitating greater bioavailability at target sites.

Study 1: Antimicrobial Efficacy

A study evaluating a series of benzenesulfonamide derivatives found that those with furan substituents exhibited enhanced antimicrobial activity compared to their non-furan counterparts. The most active compounds had MIC values ranging from 4 to 8 µg/mL against MRSA .

Study 2: Tyrosinase Inhibition

In another investigation focusing on furan derivatives, a specific compound demonstrated an IC50 value of 0.0433 µM for tyrosinase inhibition, indicating its potential as a skin-whitening agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.